molecular formula C7H12O B041370 Cyclohexanecarboxaldehyde CAS No. 2043-61-0

Cyclohexanecarboxaldehyde

Cat. No. B041370
CAS RN: 2043-61-0
M. Wt: 112.17 g/mol
InChI Key: KVFDZFBHBWTVID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanecarboxaldehyde and its derivatives involves various methods, including the [3 + 3] cyclocondensation reaction between (1R,2R)-diaminocyclohexane and aromatic dicarboxaldehydes to produce trianglimine macrocycles. This method has been explored for its scope and limitations, contributing to the understanding of cyclohexanecarboxaldehyde's reactivity and potential applications in macrocyclic chemistry (Kuhnert, Rossignolo, & López‐Periago, 2003).

Molecular Structure Analysis

Cyclohexanecarboxaldehyde's molecular structure is pivotal in determining its reactivity and interaction with other molecules. Studies on its derivatives, such as the synthesis of chiral nonracemic polyimine macrocycles, reveal the influence of molecular geometry on cyclocondensation reactions, demonstrating the compound's versatility in forming complex structures (Kuhnert, Patel, & Jami, 2005).

Chemical Reactions and Properties

Cyclohexanecarboxaldehyde participates in a variety of chemical reactions, showcasing its multifaceted nature. For example, its involvement in the intramolecular bromo-amination of 1,4-cyclohexadiene aminal demonstrates its capability in complex organic synthesis, leading to the concise asymmetric synthesis of significant compounds like (-)-gamma-lycorane (Fujioka et al., 2006).

Physical Properties Analysis

The physical properties of cyclohexanecarboxaldehyde, such as solubility, melting point, and boiling point, are essential for its application in various chemical processes. While specific studies focusing solely on these aspects were not highlighted, understanding the compound's physical properties is crucial for manipulating its chemical behavior in laboratory and industrial settings.

Chemical Properties Analysis

Cyclohexanecarboxaldehyde's chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are central to its utility in synthetic chemistry. The compound's ability to engage in reactions like the superacid and H-Zeolite mediated reactions offers insights into its potential for creating new chemical entities and facilitating novel chemical transformations (Koltunov, Walspurger, & Sommer, 2004).

Scientific Research Applications

  • Synthesis of Novel Compounds : Cyclohexanecarboxaldehyde is used in the synthesis of trianglimine macrocycles through [3 + 3] cyclocondensation reactions, which exhibit interesting properties such as conformation in solution and temperature-dependent dynamic NMR behavior (Kuhnert, Rossignolo, & López‐Periago, 2003).

  • Anticancer Properties : Derivatives of cyclohexanecarboxaldehyde, specifically heterocyclic compounds derived from Cyclohexane-1,3-dione, have shown high cytotoxicity against cancer cell lines indicating its potential in cancer treatment research (Shaaban, Kamel, & Milad, 2014).

  • Organometallic and Catalysis Research : Studies have explored the activation of aldehydes using hexahydride complex OsH6(PiPr3)2 leading to interesting catalytic reactions. Also, the Rhodium-catalyzed hydroformylation of cyclohexene to produce cyclohexanecarboxaldehyde has been studied for monometallic catalytic binuclear elimination, showing the significance of this compound in catalytic research (Resano Barrio, Esteruelas, & Oñate, 2004); (Feng & Garland, 1999).

  • Photochemical Oxidation : Cyclopentadienyliron complexes are studied for photochemical oxidation of hydrocarbons in acetonitrile, producing alcohol, ketone, and benzaldehyde derivatives, highlighting its role in oxidation reactions (Druzhinina, Shul’pina, & Shul’pin, 1991).

  • Medical Applications : The compound's role in the hydrogenation of benzaldehyde in cyclohexane over a Pd/Al2O3 catalyst, producing benzyl alcohol, indicates potential applications in medical synthesis and research (Boulho, Gibson, McAllister, Moss, & Lennon, 2020).

Safety And Hazards

Cyclohexanecarboxaldehyde is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

cyclohexanecarbaldehyde
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InChI

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KVFDZFBHBWTVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID40174375
Record name Cyclohexanaecarboxaldehyde
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Molecular Weight

112.17 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Cyclohexanecarboxaldehyde
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Product Name

Cyclohexanecarboxaldehyde

CAS RN

2043-61-0
Record name Cyclohexanecarboxaldehyde
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Record name CYCLOHEXANECARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

A solution of cyclohexane with 1000 ppm acetaldehyde and 500 ppm methyl formate impurities was prepared and a partitioning run was carried out in a 500 mL separatory funnel, reacting this mixture with aqueous sodium bisulfite as the reducing agent and aqueous sodium hydroxide as the base. The cyclohexane-aldehyde solution was prepared by mixing 1000 g cyclohexane, 1.0 g acetaldehyde, and 0.5 g methyl formate in a large flask. After mixing, a portion was decanted into a labeled vial for analysis. Sodium bisulfite solution was prepared by mixing 9.66 g water and 2.16 g Na2S2O5 in a flask with shaking until complete dissolution had occurred. Sodium hydroxide solution was drawn from 0.2 N sodium hydroxide laboratory stock solution.
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Na2S2O5
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9.66 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxaldehyde
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Cyclohexanecarboxaldehyde
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Cyclohexanecarboxaldehyde
Reactant of Route 4
Cyclohexanecarboxaldehyde
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Cyclohexanecarboxaldehyde
Reactant of Route 6
Cyclohexanecarboxaldehyde

Citations

For This Compound
3,200
Citations
PN Kao, PH Turner - Journal of the American Chemical Society, 1979 - ACS Publications
The gas-phase microwave spectrum of cyclohexanecarboxaldehyde shows the presence of two stable conformational isomers. Both conformers have a chair cyclohexane ring with an …
Number of citations: 13 pubs.acs.org
W Förner, HM Badawi - Molecular modeling annual, 2001 - Springer
Vibrational spectra of cyclohexanecarboxaldehyde are calculated with density functional theory using the B3LYP functional together with a 6-311++G** basis set and presented. The …
Number of citations: 70 link.springer.com
HE Hennis, WB Trapp - The Journal of Organic Chemistry, 1961 - ACS Publications
There havebeen several reports of the reaction of dimethyl sulfoxide with various reagents. The reaction withthionyl chloride or acid chlorides yields chlorinated methyl sulfides, 12 and …
Number of citations: 5 pubs.acs.org
JS Splitter, M Calvin - The Journal of Organic Chemistry, 1982 - ACS Publications
The mass spectrum of cyclohexanecarboxaldehyde (1) was shown to fit a composite of the mass spectra of the equatorial and axial conformers. By comparison of the fragmentation …
Number of citations: 4 pubs.acs.org
JS Splitter, M Calvin - 1981 - escholarship.org
4 The initial step in these processes was considered to be hydrogen abstraction by the non-bonding electron on the carbonyl oxygen atom of the molecular ion. a-Cleavage was …
Number of citations: 4 escholarship.org
HM Badawi - Journal of Molecular Structure: THEOCHEM, 1996 - Elsevier
The conformational equilibrium and structure of cyclohexanecarboxaldehyde and cyclohexanecarboxylic acid fluoride and chloride were investigated by ab initio calculations with 3-…
Number of citations: 10 www.sciencedirect.com
JIE ZHU, X XU, W ZHOU - Acta Chimica Sinica, 1987 - sioc-journal.cn
Treating cyclohexanecarboxaldehyde I (R1R2= R3R4= O) with MeOH/p-toluenesulfonic acid or CH2 (CH2SH) 2/BF3 譋 t2O gave I (R1R2= O, R3= R4= MeO) or I (R1R2= CH2 (CH2S) 2…
Number of citations: 2 sioc-journal.cn
P Giacomello, A Pizzabiocca, G Renzi, M Speranza - Tetrahedron letters, 1983 - Elsevier
Protonation by gaseous H + 3 , C n H + 5 (n=1,2), sC 3 H + 7 and tC 4 H + 9 cations promotes rearrangement of cyclopentane- and cyclohexanecarboxaldehyde to cyclohexanone and …
Number of citations: 4 www.sciencedirect.com
S Nishimura, M Hama - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… It has been shown that cyclohexanecarboxaldehyde is an effective catalyst poison in the … Cyclohexanecarboxaldehyde is hydrogenated only very slowly, but the rate with the …
Number of citations: 13 www.journal.csj.jp
F Li, H Huang, H Zong, G Bian, L Song - Tetrahedron Letters, 2015 - Elsevier
… Although these ligands worked well for aliphatic cyclohexanecarboxaldehyde giving the corresponding secondary alcohol product with good to excellent ee values, we did not explore …
Number of citations: 12 www.sciencedirect.com

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